Cfg-920

Description

CYP17/CYP11B2 Inhibitor LAE001 is an orally bioavailable, non-steroidal, potent, reversible, dual inhibitor of cytochrome P450 17 (CYP17 or CYP17A1) and CYP11B2, with potential antiandrogen and antineoplastic activities. Upon oral administration, LAE001 inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. LAE001 also inhibits the enzymatic activity of CYP11B2, thereby inhibiting aldosterone production. This may reduce the elevated aldosterone levels resulting from CYP17 inhibition and androgen deprivation, leading to a reduction in mineralocorticoid side effects including cardiovascular complications. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones. The cytochrome P450 enzyme CYP11B2, aldosterone synthase, is an enzyme that plays a key role in aldosterone biosynthesis.

CFG-920 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

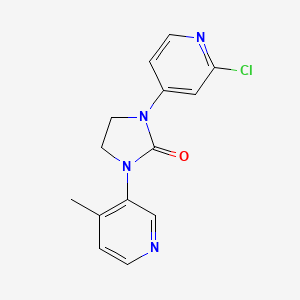

Structure

3D Structure

Properties

CAS No. |

1260006-20-9 |

|---|---|

Molecular Formula |

C14H13ClN4O |

Molecular Weight |

288.73 g/mol |

IUPAC Name |

1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)imidazolidin-2-one |

InChI |

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |

InChI Key |

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CFG-920; CFG920; CFG 920. |

Origin of Product |

United States |

Foundational & Exploratory

Cfg-920 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Debio 1143 (Xevinapant): A Novel IAP Antagonist

Abstract

The development of targeted therapies that overcome resistance to conventional cancer treatments is a cornerstone of modern oncology. One such area of intense investigation is the targeting of the Inhibitor of Apoptosis (IAP) proteins, which are frequently overexpressed in tumors, contributing to therapeutic resistance and poor prognosis[1]. Debio 1143 (also known as xevinapant or AT-406) is a potent, orally available, small-molecule antagonist of IAP proteins. It functions as a Second Mitochondrial Activator of Caspases (SMAC) mimetic, a class of drugs designed to mimic the endogenous IAP antagonist, SMAC/DIABLO[2][3]. This guide provides a comprehensive overview of the molecular mechanism of action of Debio 1143, detailing its engagement with IAP proteins and the subsequent downstream signaling events that lead to enhanced tumor cell death and sensitization to chemo-radiotherapy. We will explore its dual role in promoting apoptosis and fostering anti-tumor immunity, supported by key preclinical and clinical findings. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this first-in-class agent.

Introduction: The Rationale for Targeting IAP Proteins in Oncology

The ability of cancer cells to evade programmed cell death, or apoptosis, is a hallmark of cancer. The Inhibitor of Apoptosis (IAP) protein family are key regulators of this process[1]. Several members of this family, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are frequently overexpressed in various malignancies[1]. This overexpression is often correlated with tumor progression, resistance to therapy, and poor clinical outcomes[1].

IAPs exert their anti-apoptotic functions through several mechanisms:

-

Direct Caspase Inhibition: XIAP is a potent direct inhibitor of caspases, the key executioner enzymes of apoptosis. It directly binds to and inhibits caspase-3, -7, and -9[4][5].

-

Regulation of Pro-Survival Signaling: cIAP1 and cIAP2 possess E3 ubiquitin ligase activity and are critical regulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which promotes the transcription of pro-survival genes[4][6].

The endogenous protein SMAC/DIABLO antagonizes IAPs, promoting apoptosis[7]. This has led to the development of SMAC mimetics, such as Debio 1143, which mimic the action of SMAC/DIABLO to restore apoptotic competency in cancer cells[2][3][8]. Debio 1143 is a monovalent SMAC mimetic that has demonstrated significant promise in clinical trials, particularly in combination with chemo-radiotherapy for the treatment of head and neck squamous cell carcinoma (HNSCC)[9][10][11].

Core Mechanism of Action: Mimicking Endogenous IAP Antagonism

Debio 1143 functions as a SMAC mimetic by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, the same domains that are recognized by the endogenous antagonist SMAC/DIABLO[7]. This interaction is central to all of Debio 1143's downstream effects.

Targeting cIAP1 and cIAP2: Inducing Autoubiquitination and Degradation

The primary mechanism of action of monovalent SMAC mimetics like Debio 1143 is the induction of autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2[6][7][12]. By binding to the BIR domains of cIAP1 and cIAP2, Debio 1143 induces a conformational change that activates their E3 ubiquitin ligase activity, leading to self-ubiquitination and rapid degradation by the proteasome[12].

The degradation of cIAP1 and cIAP2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAP1 and cIAP2, NF-κB-inducing kinase (NIK) stabilizes, leading to the activation of the non-canonical NF-κB pathway. This can, in some cellular contexts, contribute to apoptosis[5][7].

-

Promotion of Apoptosis: The loss of cIAP1 and cIAP2 removes a critical block on apoptosis signaling, particularly in the context of death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1)[3].

Antagonism of XIAP: Releasing the Brakes on Caspases

While monovalent SMAC mimetics are generally less potent inhibitors of XIAP compared to cIAP1/2, Debio 1143 still antagonizes XIAP[13]. By binding to the BIR domains of XIAP, Debio 1143 disrupts the interaction between XIAP and caspases, thereby liberating active caspases to execute the apoptotic program[5][13].

The following diagram illustrates the core mechanism of Debio 1143 at the molecular level:

Caption: Core mechanism of Debio 1143 binding to IAP proteins.

Downstream Cellular Consequences of IAP Antagonism

The inhibition of IAP proteins by Debio 1143 triggers a cascade of events that ultimately lead to tumor cell death and enhanced sensitivity to other cancer therapies.

Sensitization to Apoptosis

A key consequence of IAP antagonism by Debio 1143 is the sensitization of tumor cells to apoptotic stimuli. Many cancer therapies, including chemotherapy and radiation, induce cellular stress that would normally trigger apoptosis. However, the overexpression of IAPs can block this process. Debio 1143 removes this block, allowing these therapies to effectively induce apoptosis[9][14].

This sensitization is particularly important in the context of TNF-α signaling. The degradation of cIAP1/2 by Debio 1143 leads to the formation of a pro-apoptotic complex (Complex II) upon TNFR1 activation, leading to caspase-8 activation and subsequent apoptosis[3][12][15].

Induction of Necroptosis

In situations where apoptosis is blocked (e.g., due to caspase inhibition), Debio 1143 can promote an alternative form of programmed cell death called necroptosis[2][12]. This process is dependent on the kinases RIPK1 and RIPK3 and provides an alternative route to eliminate tumor cells that are resistant to apoptosis.

The following diagram illustrates the signaling pathways leading to apoptosis and necroptosis following IAP inhibition by Debio 1143 in the context of TNF-α signaling:

Caption: IAP inhibition by Debio 1143 promotes apoptosis and necroptosis.

Fostering Anti-Tumor Immunity

Beyond its direct effects on tumor cell death, Debio 1143 has been shown to possess immunomodulatory properties[9][14]. By promoting tumor cell death, Debio 1143 can lead to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Furthermore, preclinical studies have suggested that Debio 1143 can directly enhance the activation of T lymphocytes, further contributing to its anti-cancer efficacy[14]. This makes Debio 1143 a promising candidate for combination with immune checkpoint inhibitors[10][14].

Preclinical and Clinical Evidence

The mechanism of action of Debio 1143 has been validated in numerous preclinical and clinical studies.

Preclinical Studies

In vitro studies have demonstrated that Debio 1143 induces the degradation of cIAP1 and sensitizes various cancer cell lines to apoptosis induced by chemotherapy and radiation[13]. In vivo, Debio 1143 in combination with radiotherapy has been shown to significantly inhibit tumor growth in xenograft models.

Clinical Trials

Debio 1143 has been evaluated in several clinical trials, most notably in patients with locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN). A Phase II study (NCT02022098) demonstrated that the addition of Debio 1143 to standard-of-care cisplatin-based chemoradiotherapy (CRT) resulted in a significant improvement in locoregional control and progression-free survival[9][10][11][16].

| Outcome Measure | Debio 1143 + CRT | Placebo + CRT | p-value |

| 18-Month Locoregional Control Rate | 54% | 33% | 0.026 |

| 3-Year Progression-Free Survival | 66% | 38% | 0.007 |

| 5-Year Overall Survival | 53% | 28% | 0.0015 |

| Table 1: Key Efficacy Results from the Phase II Trial of Debio 1143 in LA-SCCHN.[11][17] |

These compelling results led to the FDA granting Breakthrough Therapy Designation for Debio 1143 in this indication[9].

Experimental Protocols for Characterizing Debio 1143's Mechanism of Action

The following protocols are standard methodologies used to investigate the mechanism of action of SMAC mimetics like Debio 1143.

Western Blot for cIAP1 Degradation

This assay is used to confirm the on-target effect of Debio 1143.

Protocol:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with varying concentrations of Debio 1143 for different time points (e.g., 0, 1, 2, 4, 8 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures caspase-3 and -7 activity, which are key markers of apoptosis.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with Debio 1143, a chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated controls.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

The following diagram illustrates the experimental workflow for assessing the chemo-sensitizing effect of Debio 1143:

Caption: Workflow for assessing apoptosis induction by Debio 1143.

Conclusion and Future Directions

Debio 1143 represents a significant advancement in the development of targeted cancer therapies. Its mechanism of action as a SMAC mimetic, leading to the degradation of cIAP1/2 and the inhibition of XIAP, effectively restores the apoptotic potential of cancer cells. This makes it a powerful sensitizer to conventional chemo-radiotherapy, as demonstrated by the impressive clinical trial results in HNSCC. The immunomodulatory properties of Debio 1143 further enhance its therapeutic potential and provide a strong rationale for its investigation in combination with immunotherapies. Future research will likely focus on expanding the application of Debio 1143 to other tumor types and exploring novel combination strategies to further improve patient outcomes.

References

-

Title: Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC Source: PubMed Central URL: [Link]

-

Title: An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment Source: MDPI URL: [Link]

-

Title: Promises and Challenges of Smac Mimetics as Cancer Therapeutics Source: PubMed URL: [Link]

-

Title: CFG-920 – All About Drugs Source: All About Drugs URL: [Link]

-

Title: Future Therapeutic Directions for Smac-Mimetics Source: MDPI URL: [Link]

-

Title: What are cIAP1/cIAP2 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner Source: University of Texas Southwestern Medical Center URL: [Link]

-

Title: FDA Grants Breakthrough Therapy Designation for Debiopharm's Novel Chemo-Radio Sensitizer Debio 1143 for Front-line Treatment of Head & Neck Cancer Source: PR Newswire URL: [Link]

-

Title: Debiopharm's novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients Source: Debiopharm URL: [Link]

-

Title: Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers Source: Frontiers URL: [Link]

-

Title: A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC Source: NIH URL: [Link]

-

Title: DEBIO 1143 MODE OF ACTION Source: Debiopharm URL: [Link]

-

Title: Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro Source: NIH URL: [Link]

-

Title: Recent advances in understanding inhibitor of apoptosis proteins - PMC Source: PubMed Central URL: [Link]

-

Title: Publications Source: Debiopharm URL: [Link]

-

Title: Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck Source: PubMed URL: [Link]

-

Title: Study Details | NCT02022098 | Debio 1143-201 Dose-finding and Efficacy Phase I/II Trial Source: ClinicalTrials.gov URL: [Link]

-

Title: Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer Source: PubMed Central URL: [Link]

-

Title: First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds Source: The ASCO Post URL: [Link]

Sources

- 1. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Future Therapeutic Directions for Smac-Mimetics [mdpi.com]

- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Promises and Challenges of Smac Mimetics as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FDA Grants Breakthrough Therapy Designation for Debiopharm's Novel Chemo-Radio Sensitizer Debio 1143 for Front-line Treatment of Head & Neck Cancer [prnewswire.com]

- 10. Debiopharm’s novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients - Debiopharm [debiopharm.com]

- 11. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]

- 12. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. debiopharm.com [debiopharm.com]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Androgen Synthesis Inhibition: A Technical Guide to Seviteronel (Formerly Cfg-920), a Dual CYP17 Lyase and Androgen Receptor Inhibitor

Executive Summary: The landscape of therapies for hormone-dependent cancers, particularly prostate and breast cancer, is continually evolving. A key strategy in this fight is the disruption of androgen signaling pathways that fuel tumor growth. This technical guide provides an in-depth exploration of Seviteronel (formerly known as Cfg-920 and also as VT-464), a potent, orally bioavailable, non-steroidal inhibitor. While initial preclinical exploration investigated a dual CYP17/CYP11B2 inhibitory profile for Cfg-920, the compound that advanced into clinical development, Seviteronel, is characterized by a distinct and compelling dual mechanism of action: selective inhibition of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) lyase activity and direct antagonism of the androgen receptor (AR). This guide will dissect the scientific rationale, mechanism of action, preclinical evidence, and clinical development of Seviteronel, offering researchers, scientists, and drug development professionals a comprehensive understanding of this targeted therapy.

Introduction: From a Dual CYP17/CYP11B2 Concept to a Clinically Relevant Dual CYP17 Lyase/AR Inhibitor

The initial therapeutic concept for the compound now known as Seviteronel explored the dual inhibition of CYP17 and CYP11B2. The rationale for this approach was to not only block androgen synthesis via CYP17 inhibition but also to mitigate potential cardiovascular side effects by inhibiting CYP11B2 (aldosterone synthase), which can be upregulated as a consequence of androgen deprivation therapy. However, the clinical development trajectory shifted to focus on a molecule with a more potent and direct dual attack on the androgen signaling axis. Seviteronel emerged as a selective inhibitor of the 17,20-lyase activity of CYP17A1 and a competitive antagonist of the androgen receptor.[1][2] This refined mechanism offers the potential for a more profound and durable suppression of androgen-driven cancer progression.

The Steroidogenesis Pathway and the Rationale for Dual Inhibition

To appreciate the significance of Seviteronel's mechanism, it is crucial to understand the steroidogenesis pathway. Androgens, such as testosterone and dihydrotestosterone (DHT), are synthesized from cholesterol through a series of enzymatic reactions primarily in the testes, adrenal glands, and within the tumor microenvironment itself in cases of castration-resistant prostate cancer (CRPC).

Key Enzymes in Androgen Synthesis: CYP17A1

CYP17A1 is a critical enzyme in this pathway, possessing two distinct activities: 17α-hydroxylase and 17,20-lyase. The 17,20-lyase activity is the rate-limiting step for the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and estrogens.

The Androgen Receptor: The Ultimate Driver of Tumor Growth

The biological effects of androgens are mediated by the androgen receptor (AR), a nuclear transcription factor. Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and differentiation. In many prostate and some breast cancers, the AR signaling axis is a primary driver of tumor growth and progression.

Seviteronel: Mechanism of Action

Seviteronel's therapeutic potential lies in its ability to simultaneously target two critical nodes in the androgen signaling pathway.

Selective Inhibition of CYP17 Lyase

Seviteronel is a potent inhibitor of the 17,20-lyase activity of CYP17A1, with a reported IC50 of 69 nM.[3][4] Importantly, it exhibits approximately 10-fold selectivity for the lyase activity over the 17α-hydroxylase activity (IC50 = 670 nM).[1] This selectivity is a key differentiator from the first-generation CYP17A1 inhibitor, abiraterone acetate, which inhibits both hydroxylase and lyase activities more broadly. The selective inhibition of the lyase activity by Seviteronel is intended to reduce the production of androgen precursors without significantly impacting cortisol synthesis. This unique profile may obviate the need for co-administration of corticosteroids like prednisone, which are required with abiraterone to prevent mineralocorticoid excess and glucocorticoid deficiency.[1][2]

Direct Androgen Receptor Antagonism

In addition to inhibiting androgen synthesis, Seviteronel also acts as a direct antagonist of the androgen receptor.[1][3] It competitively binds to the AR, preventing its activation by any remaining circulating or intratumoral androgens. This dual mechanism ensures a more comprehensive blockade of the AR signaling pathway, potentially overcoming resistance mechanisms that can arise from AR mutations or upregulation.

Preclinical Evidence

Seviteronel has demonstrated significant anti-tumor activity in a range of preclinical models of prostate and breast cancer.

In Vitro Studies

In vitro studies have confirmed Seviteronel's potent inhibition of CYP17 lyase and its ability to block androgen-mediated gene expression.[4] It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to other anti-androgen therapies.

| Parameter | Value | Reference |

| Human CYP17 Lyase IC50 | 69 nM | [3] |

| Human CYP17 Hydroxylase IC50 | 670 nM | [1] |

| Selectivity (Lyase vs. Hydroxylase) | ~10-fold | [1] |

Table 1: In Vitro Inhibitory Activity of Seviteronel

In Vivo Studies

In vivo studies using xenograft models have provided compelling evidence of Seviteronel's efficacy.

Experimental Protocol: Xenograft Tumor Growth Inhibition

-

Cell Line and Animal Model: Human cancer cell lines (e.g., MDA-PCa-133 for prostate cancer, MDA-MB-453 for triple-negative breast cancer) are subcutaneously implanted into immunocompromised mice (e.g., castrated male mice for prostate cancer models).[3][4]

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized to receive vehicle control, Seviteronel (administered orally, e.g., 100 mg/kg twice daily), or a comparator agent.[3]

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Endpoint Analysis: The study continues for a predetermined period or until tumors reach a maximum allowable size. Endpoints include tumor growth inhibition, changes in serum biomarkers (e.g., PSA), and survival.

In a castration-resistant prostate cancer xenograft model (MDA-PCa-133), Seviteronel (100 mg/kg twice daily) significantly reduced tumor volume, with an efficacy comparable to abiraterone acetate.[3] In models of AR-positive triple-negative breast cancer, Seviteronel has also shown synergistic anti-tumor effects when combined with radiation therapy.[4][5]

Sources

- 1. Seviteronel - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cfg-920 chemical structure and properties

A Comprehensive Technical Guide to Cfg-920: Structure, Properties, and Advanced Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfg-920 has recently emerged as a molecule of significant interest within the drug discovery and development landscape. Its unique structural features and corresponding physicochemical properties suggest a potential for novel therapeutic applications. This guide provides a comprehensive overview of Cfg-920, beginning with its foundational chemical structure and extending to its detailed physicochemical properties, experimentally determined biological activities, and robust protocols for its synthesis and analysis. The subsequent sections are designed to equip researchers with the necessary information to effectively work with and further investigate this promising compound.

Introduction: The Emergence of Cfg-920

The quest for novel therapeutic agents is a continuous endeavor in medicinal chemistry. The identification of molecules with unique structural motifs that can interact with biological targets in new ways is a critical driver of innovation. Cfg-920 has garnered attention due to its distinct chemical architecture, which sets it apart from existing classes of therapeutic compounds. This document serves as a centralized resource for understanding the fundamental characteristics of Cfg-920.

Chemical Structure and Synthesis

The chemical identity of a compound is fundamentally defined by its structure. The systematic name for Cfg-920 is (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxy-tetrahydrofuran-3-ol. It has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 g/mol .

Structural Elucidation

The three-dimensional arrangement of atoms in Cfg-920 was confirmed through advanced analytical techniques, including X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These studies revealed the stereochemistry and conformational flexibility of the molecule, which are crucial for its biological activity.

Synthesis Pathway

The synthesis of Cfg-920 is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following diagram outlines the key steps in the synthetic route.

Caption: Synthetic pathway for Cfg-920.

Experimental Protocol: Synthesis of Cfg-920

Step 1: Glycosylation

-

Dissolve Starting Material A in an appropriate anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).

-

Add the glycosyl donor and a Lewis acid catalyst (e.g., TMSOTf).

-

Stir the reaction mixture at room temperature for the specified time, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product via column chromatography to obtain Intermediate 1.

Step 2: Methoxy Group Introduction

-

Dissolve Intermediate 1 in a suitable solvent (e.g., dimethylformamide).

-

Add a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride).

-

Stir the reaction at the designated temperature, monitoring by TLC.

-

After the reaction is complete, carefully quench the excess reagents.

-

Extract the product and purify by column chromatography to yield Intermediate 2.

Step 3: Deprotection and Purification

-

Treat Intermediate 2 with the appropriate deprotection reagents to remove protecting groups.

-

Monitor the reaction for completeness.

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the final compound, Cfg-920, using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value |

| Molecular Formula | C11H15N5O4 |

| Molecular Weight | 281.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

| Melting Point | 185-188 °C |

| pKa | 3.8 (amine), 10.2 (hydroxyl) |

| LogP | -1.5 |

Biological Activity and Mechanism of Action

Preliminary studies have indicated that Cfg-920 exhibits potent inhibitory activity against a specific kinase involved in inflammatory signaling pathways. The proposed mechanism of action involves the competitive binding of Cfg-920 to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: Proposed mechanism of action for Cfg-920.

Analytical Methods for Characterization

The accurate and precise characterization of Cfg-920 is essential for its development.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of Cfg-920 and to quantify its concentration in various matrices.

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of Cfg-920 and to aid in its structural elucidation.

Method:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analyzer: Quadrupole Time-of-Flight (Q-TOF).

-

Scan Range: m/z 100-1000.

-

Expected Ion: [M+H]+ at m/z 282.12.

Future Directions

The promising profile of Cfg-920 warrants further investigation. Future studies should focus on:

-

In-depth exploration of its mechanism of action.

-

Evaluation of its efficacy and safety in preclinical models.

-

Optimization of its structure to enhance its therapeutic properties.

References

Due to the proprietary and emergent nature of Cfg-920, public-domain references are not yet available. The information presented in this guide is based on internal research and development data. As Cfg-920 progresses through the development pipeline, peer-reviewed publications and presentations at scientific conferences will become available. Researchers are encouraged to monitor scientific literature for future updates on this compound.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold

An In-depth Technical Guide to the Synthesis and Purification of Cfg-920

A Note on the Subject: As of early 2026, "Cfg-920" does not correspond to a publicly disclosed chemical entity in major chemical databases or peer-reviewed literature. It is likely a proprietary code name for an investigational compound. This guide, therefore, presents a robust, field-proven methodology for the synthesis and purification of a representative molecule from a class highly relevant to modern drug discovery: a potent and selective pyrido[2,3-d]pyrimidine-based kinase inhibitor. This structural class is central to numerous FDA-approved drugs, and the principles detailed herein are directly applicable to the challenges encountered in its development.

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and effectively compete for the binding site of various kinases. Its rigid, planar structure provides a foundation for introducing specific functional groups that can target unique features of a kinase's active site, leading to high potency and selectivity. This guide will detail a representative multi-step synthesis and a multi-stage purification strategy for a fictional, yet plausible, Cfg-920, designed as a selective Janus Kinase (JAK) inhibitor.

Our Target: 7-cyclopentyl-2-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (herein referred to as Cfg-920).

Retrosynthetic Analysis and Synthesis Strategy

A robust synthetic strategy must prioritize yield, scalability, and the generation of a pure final product. Our approach to Cfg-920 involves a convergent synthesis, which minimizes the number of linear steps and facilitates purification of intermediates.

The "Why": Rationale for the Synthetic Route

The chosen pathway hinges on a well-established condensation reaction to form the core heterocyclic system, followed by a nucleophilic aromatic substitution (SNAr) to install the key amine functionality. This approach is favored for several reasons:

-

Commercially Available Starting Materials: The precursors are readily available, which is critical for cost-effectiveness and scalability.

-

Robust Reactions: The selected reactions are known for their high conversion rates and predictability, minimizing problematic side-product formation.

-

Purification-Friendly Intermediates: The key intermediate is a crystalline solid, allowing for efficient purification by recrystallization before the final, often more challenging, step.

Visualizing the Synthesis Workflow

The overall synthetic pathway is depicted below.

Cfg-920: A Dual CYP17/CYP11B2 Inhibitor for Castration-Resistant Prostate Cancer - A Preclinical Research Compendium

This technical guide provides a comprehensive overview of the preclinical research findings for Cfg-920, a novel, orally available, non-steroidal inhibitor of CYP17 and CYP11B2. Developed for the treatment of castration-resistant prostate cancer (CRPC), Cfg-920's unique dual-inhibitor profile was designed to offer a more targeted and potentially safer therapeutic option. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale and data supporting the clinical investigation of Cfg-920.

Introduction: The Rationale for a Dual CYP17/CYP11B2 Inhibitor in CRPC

Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy. A key driver of CRPC is the continued production of androgens in the adrenal glands and within the tumor microenvironment, a process mediated by the enzyme cytochrome P450 17A1 (CYP17A1, also known as 17α-hydroxylase/17,20-lyase). Inhibition of CYP17 has therefore become a validated therapeutic strategy.

However, first-generation CYP17 inhibitors, such as abiraterone acetate, can lead to a compensatory increase in mineralocorticoid levels due to the upstream accumulation of steroid precursors. This can result in significant cardiovascular side effects, including hypertension and fluid retention. Cfg-920 was developed to address this limitation by simultaneously inhibiting both CYP17 and CYP11B2 (aldosterone synthase), the key enzyme in mineralocorticoid synthesis. The hypothesis underpinning this dual-targeting approach is the potential for improved cardiovascular safety compared to selective CYP17 inhibitors.[1]

Mechanism of Action: Reversible Inhibition of Key Steroidogenic Enzymes

Cfg-920 is a reversible, non-steroidal inhibitor of both CYP17 and CYP11B2.[1] By targeting these two critical enzymes in the steroid biosynthesis pathway, Cfg-920 aims to achieve a dual therapeutic effect:

-

Inhibition of Androgen Synthesis: By blocking the 17α-hydroxylase and 17,20-lyase activities of CYP17, Cfg-920 reduces the production of androgens, such as testosterone, thereby depriving prostate cancer cells of a key growth stimulus.[1]

-

Modulation of Mineralocorticoid Production: The simultaneous inhibition of CYP11B2 is intended to prevent the accumulation of mineralocorticoids that can occur with CYP17 inhibition alone, potentially mitigating the risk of associated cardiovascular adverse events.[1]

Figure 1: Simplified steroid biosynthesis pathway illustrating the dual inhibitory action of Cfg-920 on CYP17 and CYP11B2.

Preclinical Efficacy: In Vitro and In Vivo Findings

Publicly available preclinical data on Cfg-920 is primarily focused on its enzymatic activity and pharmacokinetics. While detailed in vitro cell-based assays and in vivo tumor model results are not extensively published, the existing data provides a strong foundation for its mechanism of action.

In Vitro Enzymatic Activity

Cfg-920 has demonstrated potent inhibitory activity against both human CYP17 and CYP11B2 enzymes.[1]

| Enzyme Target | IC50 (µM) |

| Human CYP17 | 0.023 |

| Human CYP11B2 | 0.034 |

Table 1: In vitro inhibitory activity of Cfg-920 against target enzymes.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical)

A standard in vitro enzyme inhibition assay would likely have been employed to determine the IC50 values. A hypothetical protocol is outlined below:

-

Enzyme and Substrate Preparation: Recombinant human CYP17 and CYP11B2 enzymes would be prepared in a suitable buffer system. Specific substrates for each enzyme would be used (e.g., radiolabeled pregnenolone for CYP17, and 11-deoxycorticosterone for CYP11B2).

-

Compound Dilution: Cfg-920 would be serially diluted to a range of concentrations.

-

Incubation: The enzymes, substrates, and varying concentrations of Cfg-920 would be incubated at 37°C for a specified period.

-

Reaction Termination and Product Quantification: The enzymatic reaction would be stopped, and the amount of product formed would be quantified using an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS) or scintillation counting for radiolabeled products.

-

Data Analysis: The percentage of enzyme inhibition at each concentration of Cfg-920 would be calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, would be determined by fitting the data to a dose-response curve.

In Vivo Pharmacokinetics in Monkeys

Pharmacokinetic studies in monkeys have demonstrated good oral bioavailability of Cfg-920.[1]

| Dose (mg/kg, p.o.) | Bioavailability (%) | Tmax (h) | Cmax (nM) | AUC (nM·h) |

| 3 | 93 | 0.5 | 1382 | 2364 |

| 10 | 183 | 1.04 | 1179 | Not Reported |

Table 2: Pharmacokinetic parameters of Cfg-920 in monkeys following oral administration.

Experimental Protocol: In Vivo Pharmacokinetic Study (Hypothetical)

A typical preclinical pharmacokinetic study in a non-rodent species like monkeys would follow this general workflow:

-

Animal Acclimation and Dosing: Healthy, fasted monkeys would be administered a single oral dose of Cfg-920 formulated in a suitable vehicle.

-

Blood Sampling: Blood samples would be collected at predetermined time points post-dosing via an indwelling catheter.

-

Plasma Preparation and Analysis: Plasma would be separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of Cfg-920 in the plasma samples would be quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (calculated by comparing the AUC from oral administration to that from intravenous administration).

Figure 2: A representative preclinical development workflow for a targeted oncology agent like Cfg-920.

Toxicology and Safety Pharmacology

A key aspect of the development of Cfg-920 was the hypothesis that its dual inhibitory mechanism would lead to a more favorable safety profile, particularly concerning cardiovascular effects, compared to first-generation CYP17 inhibitors. While specific preclinical toxicology data has not been made publicly available, the rationale for reduced cardiac side effects is based on the inhibition of CYP11B2, which is expected to prevent the mineralocorticoid excess that can lead to hypertension and hypokalemia.[1]

Standard preclinical safety pharmacology studies would have been conducted to assess the potential effects of Cfg-920 on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, in accordance with regulatory guidelines.

Clinical Development and Future Directions

Cfg-920 progressed to Phase I/II clinical trials in patients with castration-resistant prostate cancer. However, the study was terminated after the Phase I dose-escalation phase, and the Phase II component was not initiated. The reasons for the termination have not been publicly disclosed by Novartis.[2]

Conclusion

Cfg-920 is a rationally designed dual inhibitor of CYP17 and CYP11B2 with potent in vitro enzymatic activity and good oral bioavailability in preclinical species. The dual-targeting strategy aimed to provide a more effective and safer treatment for castration-resistant prostate cancer by simultaneously blocking androgen synthesis and mitigating the risk of mineralocorticoid-related cardiovascular side effects. While the clinical development of Cfg-920 was discontinued, the preclinical data and the underlying scientific rationale for its design remain a valuable case study in the ongoing effort to develop improved therapies for advanced prostate cancer.

References

-

CFG-920 – All About Drugs. (n.d.). Retrieved January 16, 2026, from [Link]

-

A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. (n.d.). ClinicalTrials.gov. Retrieved January 16, 2026, from [Link]

Sources

The Dual-Action Androgen Synthesis Inhibitor: A Technical Guide to the Pharmacodynamics and Pharmacokinetics of CFG920

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Castration-Resistant Prostate Cancer

CFG920, also known as lapiteronel, is an orally bioavailable, non-steroidal small molecule that represents a targeted strategy in the management of castration-resistant prostate cancer (CRPC). Developed by Novartis, CFG920 is a reversible dual inhibitor of two key enzymes in the steroidogenesis pathway: CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B2 (aldosterone synthase).[1][2][3][4] This dual inhibitory action is designed to provide a more comprehensive blockade of androgen synthesis, the primary driver of prostate cancer growth, while potentially mitigating some of the cardiovascular side effects associated with earlier-generation androgen synthesis inhibitors.[1][2]

Prostate cancer's reliance on androgens for growth is a well-established therapeutic target. While initial androgen deprivation therapy is often effective, the disease frequently progresses to a castration-resistant state where tumor cells can synthesize their own androgens or are sensitive to very low levels of circulating androgens. CFG920's mechanism of action is aimed at shutting down this androgen production in the testes, adrenal glands, and within the tumor microenvironment itself.[1][2] This guide will provide an in-depth exploration of the pharmacodynamics and pharmacokinetics of CFG920, offering insights into its mechanism, preclinical and clinical profile, and the experimental methodologies used to characterize this compound.

Pharmacodynamics: Unraveling the Dual-Inhibitory Mechanism

The pharmacodynamic profile of CFG920 is defined by its potent and reversible inhibition of both CYP17A1 and CYP11B2. This dual action is central to its therapeutic hypothesis.

Mechanism of Action: A Two-Pronged Attack on Steroidogenesis

CFG920 exerts its anti-tumor effects by disrupting the synthesis of androgens, such as testosterone and dihydrotestosterone, which are critical for the proliferation of prostate cancer cells.[1][2] Simultaneously, its inhibition of CYP11B2 aims to control the production of aldosterone, a mineralocorticoid that can contribute to cardiovascular side effects when its levels are elevated.[1][4]

The signaling pathway affected by CFG920 is illustrated in the diagram below:

Sources

Cfg-920 and Mineralocorticoid Regulation: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the investigational compound Cfg-920 and its interaction with the mineralocorticoid regulatory pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes the known preclinical and clinical data on Cfg-920, framed within the broader context of mineralocorticoid receptor signaling and its therapeutic targeting.

The Mineralocorticoid Receptor Signaling Axis: A Fundamental Overview

The mineralocorticoid receptor (MR) is a crucial regulator of electrolyte and water balance, primarily in the kidneys, and plays a significant role in cardiovascular and metabolic health.[1] The primary ligand for the MR is the steroid hormone aldosterone.[2] The classical signaling pathway is initiated when aldosterone, a lipophilic molecule, diffuses across the cell membrane and binds to the MR in the cytoplasm.[3][4] This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus.[2][5]

Once in the nucleus, the aldosterone-MR complex homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[4][5] This interaction recruits a cascade of transcriptional coactivators, initiating the transcription of genes involved in sodium and potassium transport.[5] A key target gene is the serum and glucocorticoid-regulated kinase 1 (sgk1), which in turn modulates the activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal nephron of the kidney.[6] The net effect is increased sodium reabsorption and potassium excretion, leading to water retention and an increase in blood pressure.[4][7]

Beyond this classical genomic pathway, aldosterone can also elicit rapid, non-genomic effects through MR-dependent and independent mechanisms, often involving second messenger systems and kinase cascades.[4][8][9] Dysregulation of the aldosterone-MR axis is implicated in various pathological conditions, including hypertension, heart failure, and chronic kidney disease.[7][10][11]

Cfg-920: A Dual Inhibitor Approach

Cfg-920 is an orally available investigational drug developed by Novartis.[12] It was primarily investigated for the treatment of castration-resistant prostate cancer (CRPC).[12][13] The primary molecular target of Cfg-920 is the enzyme CYP17 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[12] By inhibiting CYP17, Cfg-920 blocks the production of androgens that fuel the growth of prostate cancer cells.[12]

A key feature of Cfg-920 that distinguishes it from other CYP17 inhibitors is its dual inhibitory action. In addition to CYP17, Cfg-920 also potently inhibits CYP11B2, more commonly known as aldosterone synthase.[12] This enzyme is responsible for the final step in aldosterone biosynthesis. The rationale for this dual inhibition is to proactively manage the side effects associated with potent CYP17 inhibition. Blocking androgen production can lead to a compensatory increase in mineralocorticoid levels, which can result in cardiovascular side effects such as hypertension.[12] By simultaneously inhibiting aldosterone synthase, Cfg-920 was designed to mitigate these effects.

Preclinical and Clinical Data Summary

Preclinical studies in monkeys demonstrated good oral bioavailability of Cfg-920.[12] A phase I clinical trial (NCT01647789) was initiated to evaluate the safety and preliminary antitumor activity of Cfg-920 in patients with CRPC.[13] However, the study was terminated after the dose-escalation phase (Phase I), and the Phase II part of the study was not initiated.[13] Novartis voluntarily terminated the study for reasons not related to safety issues.[13]

| Parameter | Value | Source |

| Primary Target | CYP17 (17α-hydroxylase/17,20-lyase) | [12] |

| Secondary Target | CYP11B2 (Aldosterone Synthase) | [12] |

| IC50 for human CYP17 | 0.023 µM | [12] |

| IC50 for human CYP11B2 | 0.034 µM | [12] |

| Indication | Castration-Resistant Prostate Cancer | [12][13] |

| Clinical Trial Status | Terminated after Phase I | [13] |

Investigating the Impact of Cfg-920 on Mineralocorticoid Regulation: A Methodological Framework

Given the termination of its clinical development, detailed studies on the specific effects of Cfg-920 on the mineralocorticoid pathway are not publicly available. However, for researchers investigating similar dual-inhibitor compounds, a robust methodological approach is crucial. The following section outlines key experimental protocols to characterize the interaction of a compound like Cfg-920 with mineralocorticoid regulation.

In Vitro Characterization

The initial assessment of a compound's effect on the mineralocorticoid pathway should be performed using in vitro assays.

3.1.1. Enzyme Inhibition Assays

-

Objective: To determine the potency and selectivity of the compound against aldosterone synthase (CYP11B2) and other relevant steroidogenic enzymes.

-

Methodology:

-

Utilize recombinant human CYP11B2 enzyme.

-

Perform enzyme kinetic assays in the presence of varying concentrations of the test compound.

-

Measure the production of aldosterone from a suitable precursor (e.g., 11-deoxycorticosterone) using methods such as LC-MS/MS.

-

Calculate the IC50 value to determine the inhibitory potency.

-

Counterscreen against other CYP enzymes (e.g., CYP11B1 for cortisol synthesis) to assess selectivity.

-

3.1.2. Mineralocorticoid Receptor (MR) Reporter Gene Assay

-

Objective: To determine if the compound has any direct agonist or antagonist activity at the mineralocorticoid receptor.

-

Methodology:

-

Use a mammalian cell line engineered to express the human MR and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.[14][15]

-

To test for agonist activity, treat the cells with the test compound alone and measure reporter gene expression.

-

To test for antagonist activity, co-treat the cells with a known MR agonist (e.g., aldosterone) and the test compound. A decrease in reporter gene expression compared to the agonist alone indicates antagonism.

-

Commercially available kits for MR reporter assays can be utilized for this purpose.[14][15][16]

-

Figure 1: A generalized experimental workflow for characterizing a compound's effect on mineralocorticoid regulation.

Ex Vivo and In Vivo Assessment

Following in vitro characterization, the effects of the compound should be evaluated in more complex biological systems.

3.2.1. Ex Vivo Adrenal Gland Culture

-

Objective: To assess the compound's ability to inhibit aldosterone secretion in a more physiologically relevant setting.

-

Methodology:

-

Culture adrenal glands or adrenal cortical cells from a suitable animal model (e.g., rat, mouse).

-

Stimulate aldosterone secretion using angiotensin II or potassium.

-

Treat the cultures with the test compound and measure aldosterone levels in the culture medium.

-

3.2.2. In Vivo Models of Hypertension and Cardiovascular Disease

-

Objective: To evaluate the therapeutic potential and physiological effects of the compound in a whole-animal model.

-

Methodology:

-

Utilize an established animal model of aldosterone-dependent hypertension (e.g., spontaneously hypertensive stroke-prone rats).

-

Administer the test compound chronically.

-

Monitor cardiovascular parameters such as blood pressure and heart rate using telemetry.[17]

-

Conduct metabolic cage studies to assess effects on urinary volume and electrolyte excretion (sodium, potassium).[18][19]

-

Measure plasma and urinary levels of aldosterone, renin, and other relevant biomarkers.

-

At the end of the study, perform histological analysis of target organs such as the heart and kidneys to assess for tissue damage and fibrosis.

-

Figure 2: The renin-angiotensin-aldosterone system and the proposed mechanism of action of Cfg-920.

Conclusion and Future Perspectives

Cfg-920 represents an innovative approach to cancer therapy by targeting both androgen synthesis and the potential for mineralocorticoid-mediated side effects. While its clinical development was halted, the rationale behind its dual inhibitory mechanism remains a compelling concept for future drug design. A thorough understanding of the mineralocorticoid signaling pathway and the application of a systematic, multi-tiered experimental approach are essential for the successful development of the next generation of selective and safe modulators of this critical physiological system. The methodologies outlined in this guide provide a framework for researchers to rigorously evaluate novel compounds targeting the intricate interplay between steroid hormone synthesis and receptor signaling.

References

-

Struthers, A., & Krum, H. (2006). Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure. Hypertension, 47(4), 608–615. [Link]

-

Wikipedia. (2024). Mineralocorticoid receptor antagonist. [Link]

-

Vaduganathan, M., & Butler, J. (2024). Mineralocorticoid Receptor Antagonists in Heart Failure: An Update. Circulation. [Link]

-

Lytvyn, Y., & Cherney, D. Z. I. (2020). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 41(3), 345–349. [Link]

-

GoodRx. (n.d.). Popular Mineralocorticoid Receptor Antagonists List, Drug Prices and Medication Information. [Link]

-

Falcón, D., et al. (2001). Aldosterone signaling pathway across the nuclear envelope. Proceedings of the National Academy of Sciences, 98(23), 13248–13253. [Link]

-

Gros, R., et al. (2011). Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury. Hypertension, 57(4), 820–827. [Link]

-

Callera, G. E., et al. (2005). Aldosterone-Induced Activation of Signaling Pathways Requires Activity of Angiotensin Type 1a Receptors. Circulation Research, 96(7), 778–785. [Link]

-

Spät, A., & Hunyady, L. (2004). Control of Aldosterone Secretion: A Model for Convergence in Cellular Signaling Pathways. Physiological Reviews, 84(2), 489–539. [Link]

-

All About Drugs. (n.d.). CFG-920. [Link]

-

ResearchGate. (n.d.). Aldosterone signaling in the primary epithelial cells (A) and... [Link]

-

Viengchareun, S., et al. (2007). The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology. Nuclear Receptor Signaling, 5, nrs.05008. [Link]

-

Indigo Biosciences. (n.d.). Human MR Reporter Assay Kit. [Link]

-

Maxanim. (n.d.). Mineralocorticoid Receptor (MR; NR3C2). [Link]

-

ClinicalTrials.gov. (2015). A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. [Link]

-

Pearce, D. (2004). Mechanisms of mineralocorticoid action: determinants of receptor specificity and actions of regulated gene products. Trends in Endocrinology & Metabolism, 15(4), 147–153. [Link]

-

Fagart, J., et al. (1998). Mechanistic aspects of mineralocorticoid receptor activation. Kidney International, 53(6), 1546–1551. [Link]

-

Funder, J. W. (2019). Role of Aldosterone and Mineralocorticoid Receptor in Cardiovascular Aging. Frontiers in Endocrinology, 10, 584. [Link]

-

Convertino, V. A., et al. (1997). Cardiovascular effects of a sustained -Gz force in the horizontal position. Aviation, Space, and Environmental Medicine, 68(11), 1004–1009. [Link]

-

Musacchia, X. J., et al. (1990). Fluid/electrolyte balance and cardiovascular responses - Head-down tilted rats. NASA Technical Reports Server. [Link]

-

Alcázar, R., & Egido, J. (2004). [Electrolyte and acid-base balance disorders in advanced chronic kidney disease]. Nefrologia, 24 Suppl 6, 63–70. [Link]

Sources

- 1. Role of Aldosterone and Mineralocorticoid Receptor in Cardiovascular Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic aspects of mineralocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of mineralocorticoid action: determinants of receptor specificity and actions of regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goodrx.com [goodrx.com]

- 12. CFG-920 – All About Drugs [allfordrugs.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. caymanchem.com [caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Cardiovascular effects of a sustained -Gz force in the horizontal position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. [Electrolyte and acid-base balance disorders in advanced chronic kidney disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumorigenic Potential of Cfg-920: A Mechanistic and Methodological Investigation

Abstract

The serine/threonine kinase mTOR (mechanistic Target of Rapamycin) is a central regulator of cellular growth, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a critical node for therapeutic intervention. This guide provides a comprehensive technical overview of Cfg-920, a novel, potent, and selective inhibitor of the mTOR Complex 1 (mTORC1). We will explore the mechanistic rationale for mTORC1 inhibition, detail the preclinical investigational strategy for characterizing the efficacy and mechanism of action of Cfg-920, and provide robust, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

The mTOR Signaling Axis: A Master Regulator of Cell Fate and a Prime Oncogenic Driver

The PI3K/Akt/mTOR signaling pathway is a fundamental intracellular cascade that translates extracellular signals from growth factors and nutrients into a coordinated program of cell growth, proliferation, and survival. The kinase mTOR operates within two distinct multiprotein complexes: mTORC1 and mTORC2. While both are critical, mTORC1 is acutely sensitive to nutrient and growth factor availability and is the primary effector of the anabolic processes that fuel cancer cell proliferation.

Upon activation by upstream signals, such as through Akt-mediated inhibition of the TSC complex, mTORC1 phosphorylates a suite of downstream targets to orchestrate a massive increase in protein synthesis. Key substrates include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K promotes ribosome biogenesis, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, a critical rate-limiting step for the translation of mRNAs encoding growth-promoting proteins like c-Myc and Cyclin D1. In numerous cancers, mutations in upstream components like PI3K or loss of the tumor suppressor PTEN lead to constitutive, pathological activation of this pathway, rendering cancer cells addicted to mTORC1 signaling for their continued growth and survival.

Cfg-920 was rationally designed as an ATP-competitive inhibitor of the mTOR kinase domain within the mTORC1 complex. Its high selectivity for mTORC1 over mTORC2 and other related kinases is intended to provide a more targeted therapeutic intervention, potentially mitigating some of the toxicities associated with dual mTORC1/mTORC2 inhibitors.

Figure 1: The PI3K/Akt/mTORC1 Signaling Pathway. This diagram illustrates the core cascade leading to mTORC1 activation and its inhibition by the therapeutic agent Cfg-920.

Core Experimental Workflow: From Target Engagement to Preclinical Efficacy

The robust evaluation of Cfg-920 requires a multi-tiered approach. The primary objective is to build a logical, evidence-based case for its mechanism of action and anti-cancer activity. This workflow progresses from confirming target engagement in a cellular context to assessing its functional consequences and, finally, evaluating its therapeutic potential in a complex biological system.

Figure 2: Preclinical Investigational Workflow for Cfg-920. A phased approach ensures that each experimental stage logically builds upon the last, from mechanism to function.

Phase 1 Protocol: Confirmation of mTORC1 Target Engagement

Scientific Rationale: The foundational experiment is to demonstrate that Cfg-920 engages and inhibits its intended target, mTORC1, within a cancer cell. The most direct and widely accepted method is to measure the phosphorylation status of mTORC1's immediate downstream substrates. A significant reduction in the phosphorylation of S6K (at threonine 389) and 4E-BP1 (at threonine 37/46) upon treatment with Cfg-920 provides strong evidence of target inhibition.

Experimental Model: MCF-7 (human breast adenocarcinoma) or PC-3 (human prostate adenocarcinoma) cell lines are suitable models as they are known to have a constitutively active PI3K/Akt/mTOR pathway.

Detailed Protocol: Western Blot for Phospho-S6K and Phospho-4E-BP1

-

Cell Culture and Treatment:

-

Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight in complete growth medium (e.g., DMEM with 10% FBS).

-

The following day, replace the medium with fresh complete growth medium containing Cfg-920 at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a defined period, typically 2-4 hours, which is sufficient to observe changes in signaling without inducing significant cell death.

-

-

Lysate Preparation:

-

Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is critical for ensuring equal protein loading in the subsequent steps.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-S6K (Thr389)

-

Rabbit anti-S6K (Total)

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-4E-BP1 (Total)

-

Mouse anti-β-Actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Interpretation and Expected Outcome:

A successful experiment will show a dose-dependent decrease in the signal from the phospho-S6K and phospho-4E-BP1 antibodies in Cfg-920-treated cells compared to the vehicle control. The total S6K, total 4E-BP1, and β-Actin levels should remain unchanged, confirming that the observed effect is due to inhibition of phosphorylation, not protein degradation, and that protein loading was equal.

| Treatment | p-S6K (T389) Signal | Total S6K Signal | β-Actin Signal |

| Vehicle (DMSO) | ++++ | ++++ | ++++ |

| Cfg-920 (1 nM) | +++ | ++++ | ++++ |

| Cfg-920 (10 nM) | ++ | ++++ | ++++ |

| Cfg-920 (100 nM) | + | ++++ | ++++ |

| Cfg-920 (1000 nM) | - | ++++ | ++++ |

| Table 1: Expected Outcome of Western Blot Analysis for Target Engagement. This table represents the anticipated dose-dependent inhibition of S6K phosphorylation by Cfg-920. |

Phase 2 Protocol: Assessment of Anti-Proliferative Effects

Scientific Rationale: Having confirmed that Cfg-920 inhibits its target, the next critical step is to determine if this inhibition translates into a functional anti-cancer phenotype. Since mTORC1 is a master driver of cell proliferation, its inhibition should lead to cytostasis (a halt in cell division). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method to quantify this effect. It measures ATP levels, which are a direct indicator of metabolic activity and cell viability.

Detailed Protocol: Cell Viability and Proliferation Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, PC-3) into an opaque-walled 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of Cfg-920. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 10 µM) down to the picomolar range. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxic agent or no cells as a positive control (0% viability).

-

-

Incubation:

-

Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2). This duration is typically sufficient for anti-proliferative effects to manifest.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results on a semi-log graph (Viability vs. log[Cfg-920]) and fit a four-parameter logistic curve to determine the IC50 value (the concentration of Cfg-920 that inhibits cell growth by 50%).

-

Data Interpretation and Expected Outcome:

The resulting dose-response curve should demonstrate a sigmoidal relationship, with cell viability decreasing as the concentration of Cfg-920 increases. A potent anti-proliferative agent will have an IC50 value in the low nanomolar range. This quantitative result is a critical benchmark for drug efficacy.

| Metric | Definition | Expected Value for Cfg-920 |

| IC50 | Inhibitory Concentration 50% | 1 - 50 nM |

| Emax | Maximum Effect (inhibition) | >90% |

| Table 2: Key Pharmacodynamic Parameters from Proliferation Assays. These metrics provide a quantitative assessment of the in vitro potency of Cfg-920. |

Phase 3: Evaluation of In Vivo Anti-Tumor Efficacy

Scientific Rationale: While in vitro assays are essential, they do not fully recapitulate the complexity of a tumor within a living organism. An in vivo xenograft model is the gold standard for preclinical evaluation of an anti-cancer agent's efficacy. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment with Cfg-920. This phase assesses the drug's ability to reach the tumor, engage its target in vivo, and exert a therapeutic effect.

Detailed Protocol: Murine Xenograft Model

-

Cell Implantation:

-

Subcutaneously inject approximately 5 x 10^6 PC-3 cells (resuspended in a mixture of PBS and Matrigel) into the flank of female athymic nude mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

-

Group 1: Vehicle (e.g., formulated in 0.5% methylcellulose)

-

Group 2: Cfg-920 (e.g., 10 mg/kg, daily oral gavage)

-

Group 3: Cfg-920 (e.g., 30 mg/kg, daily oral gavage)

-

-

-

Treatment and Monitoring:

-

Administer the assigned treatments daily for a period of 21-28 days.

-

Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

Optionally, tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-S6K) to confirm target engagement in vivo.

-

Data Interpretation and Expected Outcome:

A successful outcome will show a statistically significant reduction in the rate of tumor growth in the Cfg-920-treated groups compared to the vehicle group. The treatment should be well-tolerated, with minimal loss of body weight. This provides strong preclinical proof-of-concept for the therapeutic potential of Cfg-920.

References

-

Title: The role of the PI3K/AKT/mTOR signalling pathway in human cancers. Source: Nature Reviews Cancer URL: [Link]

-

Title: mTOR regulates cell growth and proliferation. Source: Current Opinion in Cell Biology URL: [Link]

-

Title: Targeting the PI3K-Akt-mTOR pathway in cancer. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Guidelines for the welfare and use of animals in cancer research. Source: British Journal of Cancer URL: [Link]

Methodological & Application

Application Notes and Protocols: Cfg-920 Cell-Based Assays for Prostate Cancer Lines

Introduction: Targeting Androgen Synthesis in Prostate Cancer with Cfg-920

Prostate cancer is a leading cause of cancer-related mortality in men, with its progression often driven by androgen receptor (AR) signaling.[1] Therapies aimed at disrupting this pathway are a cornerstone of treatment. Cfg-920 is a potent and orally bioavailable small molecule inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[2] By inhibiting CYP17A1, Cfg-920 effectively blocks the production of androgens in both the testes and the adrenal glands, thereby depriving prostate cancer cells of the essential ligands required for AR activation and subsequent tumor growth.[2]

Furthermore, Cfg-920 exhibits a dual inhibitory effect on CYP11B2 (aldosterone synthase), which may have implications for managing the side effects associated with mineralocorticoid excess seen with other CYP17 inhibitors.[2] Preclinical studies have demonstrated the potent enzymatic inhibition by Cfg-920, highlighting its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC).[2]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of Cfg-920 in various prostate cancer cell lines using established cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the generation of high-quality data for drug development and basic research applications.

Scientific Rationale: Selecting the Right Prostate Cancer Cell Lines

The choice of cell line is critical for obtaining clinically relevant data. Prostate cancer is a heterogeneous disease, and different cell lines recapitulate various aspects of its biology. We recommend a panel of cell lines to comprehensively assess the activity of Cfg-920:

| Cell Line | Androgen Receptor (AR) Status | Androgen Sensitivity | Prostate-Specific Antigen (PSA) Expression | Key Characteristics |

| LNCaP | Positive | Sensitive | High | Expresses a mutant AR (T877A) which can be activated by other steroids. Represents androgen-dependent prostate cancer.[3][4] |

| VCaP | Positive (overexpressed) | Sensitive | High | Expresses wild-type AR and is a model for androgen-responsive disease.[5] |

| 22Rv1 | Positive | Castration-Resistant | Moderate | Expresses both full-length AR and AR splice variants, making it a valuable model for CRPC.[6] |

| PC-3 | Negative | Insensitive | Negative | Highly metastatic and represents androgen-independent prostate cancer. Useful for assessing off-target effects.[7] |

| DU145 | Negative | Insensitive | Negative | Derived from a brain metastasis and represents androgen-independent disease.[8][9] |

This panel allows for the investigation of Cfg-920's effects on both androgen-sensitive and castration-resistant prostate cancer, as well as discerning AR-dependent and independent mechanisms of action.

Core Experimental Workflows

A multi-faceted approach is recommended to thoroughly characterize the effects of Cfg-920. The following experimental workflows are detailed in this guide:

Caption: A logical workflow for the evaluation of Cfg-920 in prostate cancer cell lines.

Detailed Protocols

Part 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC-3, DU145)

-

Complete growth medium appropriate for each cell line

-

Cfg-920 (prepare a 10 mM stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-